4,6-Dinitrobenzene-1,3-dicarboxylic acid
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Overview
Description
Benzenedicarboxylic acid is a group of chemical compounds which are dicarboxylic derivatives of benzene . Dinitrobenzenes are compounds containing a benzene ring with two nitro group (-NO2) substituents .
Synthesis Analysis
Aromatic diamine monomers with asymmetric large side groups can be synthesized by a two-step organic reaction . The monomer can then undergo a one-step high-temperature polycondensation reaction with commercial aromatic dianhydrides to obtain a series of polyimides .Chemical Reactions Analysis
Nitrobenzenes are known to undergo oxidative nucleophilic aromatic substitution of hydrogen with potassium alkoxides in the presence of oxygen .Scientific Research Applications
Advanced Oxidation Processes for Environmental Remediation
Advanced oxidation processes (AOPs) have been utilized to degrade acetaminophen and other persistent organic pollutants in water, generating various by-products. This research is significant for understanding how compounds like 4,6-dinitrobenzene-1,3-dicarboxylic acid could participate or be transformed in similar environmental remediation efforts. The study also highlights the importance of computational methods in understanding degradation pathways, which could be applicable to researching the environmental fate of 4,6-dinitrobenzene-1,3-dicarboxylic acid (Qutob et al., 2022).
Chemical Synthesis and Reaction Mechanisms
The nucleophilic aromatic substitution reactions involving nitro-aromatic compounds, including mechanisms of addition-elimination with rapid expulsion of nitro groups, have been thoroughly investigated. This area of research offers insight into the chemical behavior of nitro-aromatics, such as 4,6-dinitrobenzene-1,3-dicarboxylic acid, and their potential in synthetic chemistry applications (Pietra & Vitali, 1972).
Photosensitive Protecting Groups
Photosensitive protecting groups, including nitro-aromatic compounds, have shown promise in synthetic chemistry for their ability to undergo photochemical transformations. This research could suggest potential applications for 4,6-dinitrobenzene-1,3-dicarboxylic acid in the development of novel protecting groups for use in light-sensitive synthetic pathways (Amit, Zehavi, & Patchornik, 1974).
Luminescent Materials for Sensing Applications
The development of luminescent micelles for sensing applications, particularly for detecting nitroaromatic and nitramine explosives, showcases the importance of nitro-aromatic compounds in creating sensitive and selective sensors. This suggests potential research avenues for 4,6-dinitrobenzene-1,3-dicarboxylic acid in the formulation of advanced materials for environmental monitoring and safety (Paria et al., 2022).
Electrochemical Generation of Reactive Intermediates
Electrochemical methods have been explored for generating reactive intermediates, including carbenes and nitrenes, from nitro-aromatic compounds. This research highlights the potential utility of 4,6-dinitrobenzene-1,3-dicarboxylic acid in electrochemical synthesis, offering pathways for the generation of novel reactive species for use in synthetic chemistry (Petrosyan & Niyazymbetov, 1989).
Safety And Hazards
properties
IUPAC Name |
4,6-dinitrobenzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-2H,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNQORATWWPXHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372747 |
Source
|
Record name | 4,6-dinitrobenzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dinitrobenzene-1,3-dicarboxylic acid | |
CAS RN |
1872-40-8 |
Source
|
Record name | 4,6-dinitrobenzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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